molecular formula C11H14N4O B15296223 1,3-Dihydro-1-(1-piperazinyl)-2H-benzimidazol-2-one

1,3-Dihydro-1-(1-piperazinyl)-2H-benzimidazol-2-one

Cat. No.: B15296223
M. Wt: 218.26 g/mol
InChI Key: RPASNIRMODSJPG-UHFFFAOYSA-N
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Description

1,3-Dihydro-1-(1-piperazinyl)-2H-benzimidazol-2-one is a heterocyclic compound that features a benzimidazole core structure fused with a piperazine ring. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties . The unique structure of this compound makes it a valuable compound in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dihydro-1-(1-piperazinyl)-2H-benzimidazol-2-one typically involves the condensation of o-phenylenediamine with piperazine derivatives under specific reaction conditions. . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This can include continuous flow reactors and automated synthesis systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1,3-Dihydro-1-(1-piperazinyl)-2H-benzimidazol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce alkyl or acyl groups to the piperazine ring.

Scientific Research Applications

1,3-Dihydro-1-(1-piperazinyl)-2H-benzimidazol-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Dihydro-1-(1-piperazinyl)-2H-benzimidazol-2-one involves its interaction with specific molecular targets and pathways. The benzimidazole core can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation or modulate the immune response to reduce inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dihydro-1-(1-piperazinyl)-2H-benzimidazol-2-one is unique due to the presence of both the benzimidazole and piperazine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile chemical modifications and enhances its potential as a therapeutic agent.

Properties

Molecular Formula

C11H14N4O

Molecular Weight

218.26 g/mol

IUPAC Name

3-piperazin-1-yl-1H-benzimidazol-2-one

InChI

InChI=1S/C11H14N4O/c16-11-13-9-3-1-2-4-10(9)15(11)14-7-5-12-6-8-14/h1-4,12H,5-8H2,(H,13,16)

InChI Key

RPASNIRMODSJPG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)N2C3=CC=CC=C3NC2=O

Origin of Product

United States

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